Acth (1-39), porcine
Overview
Description
Adrenocorticotropic hormone (1-39), porcine, is a peptide hormone derived from the pituitary gland of pigs. It consists of 39 amino acids and plays a crucial role in stimulating the adrenal cortex to produce corticosteroids, particularly cortisol. This hormone is essential for various physiological processes, including stress response, immune function, and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adrenocorticotropic hormone (1-39), porcine, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of adrenocorticotropic hormone (1-39), porcine, typically involves extraction from the pituitary glands of pigs. The glands are homogenized, and the hormone is isolated through a series of purification steps, including precipitation, chromatography, and filtration. The purified hormone is then lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
Adrenocorticotropic hormone (1-39), porcine, can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs and coupling agents like DCC or DIC are used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Adrenocorticotropic hormone (1-39), porcine, has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the hypothalamic-pituitary-adrenal (HPA) axis and its effects on stress response and immune function.
Medicine: Employed in diagnostic tests for adrenal insufficiency and as a therapeutic agent for conditions like multiple sclerosis and nephrotic syndrome.
Industry: Utilized in the production of corticosteroids and other pharmaceuticals.
Mechanism of Action
Adrenocorticotropic hormone (1-39), porcine, exerts its effects by binding to melanocortin receptor 2 (MC2R) on the surface of adrenal cortex cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins, resulting in the synthesis and release of corticosteroids, particularly cortisol. This hormone regulates various physiological processes, including metabolism, immune response, and stress adaptation.
Comparison with Similar Compounds
Similar Compounds
Adrenocorticotropic hormone (1-24): A shorter synthetic analog used in diagnostic tests.
α-Melanocyte-stimulating hormone (α-MSH): Shares structural similarities and binds to melanocortin receptors.
β-Melanocyte-stimulating hormone (β-MSH): Another melanocortin receptor agonist with overlapping functions.
Uniqueness
Adrenocorticotropic hormone (1-39), porcine, is unique due to its full-length sequence, which allows it to fully mimic the natural hormone’s effects. Its longer sequence provides additional binding sites and interactions, leading to a more comprehensive activation of the adrenal cortex compared to shorter analogs.
Biological Activity
Adrenocorticotropic hormone (ACTH), specifically the porcine variant ACTH (1-39), plays a crucial role in stimulating the adrenal cortex to produce glucocorticoids, primarily cortisol. This article explores the biological activity of porcine ACTH (1-39), highlighting its physiological effects, pharmacokinetics, and clinical applications based on diverse research findings.
Overview of ACTH (1-39)
ACTH (1-39) is a polypeptide hormone consisting of 39 amino acids, derived from the pro-opiomelanocortin (POMC) precursor. It is primarily produced in the anterior pituitary gland and is essential for regulating the hypothalamic-pituitary-adrenal (HPA) axis. The biological activity of ACTH is mediated through its interaction with the melanocortin 2 receptor (MC2R) on adrenal cortical cells, leading to increased cortisol synthesis and secretion.
Physiological Effects
Cortisol Production : Porcine ACTH stimulates cortisol production in response to stressors. Studies have demonstrated that administration of porcine ACTH leads to a significant increase in plasma cortisol levels, confirming its efficacy in activating the HPA axis. For instance, a study involving juvenile pigs showed a marked increase in cortisol levels within hours post-ACTH injection, indicating a rapid physiological response to stress .
Impact on Metabolic Functions : Cortisol plays a vital role in various metabolic processes, including glucose metabolism, immune response modulation, and anti-inflammatory effects. The stimulation of cortisol by porcine ACTH has been utilized in clinical settings to assess adrenal function and diagnose conditions such as adrenal insufficiency .
Pharmacokinetics
The pharmacokinetics of porcine ACTH (1-39) has been characterized through various studies:
- Absorption and Distribution : Following subcutaneous administration, porcine ACTH reaches peak plasma concentrations approximately one hour later. The pharmacokinetic profile indicates a rapid absorption phase followed by a gradual decline in plasma levels over time .
- Half-Life : The half-life of porcine ACTH varies depending on the formulation and route of administration. Long-acting formulations have been developed to sustain elevated cortisol levels over extended periods, which can be particularly beneficial in therapeutic contexts .
Clinical Applications
Porcine ACTH has been employed in several clinical scenarios:
- Adrenal Function Testing : It is commonly used in the ACTH stimulation test to evaluate adrenal gland responsiveness. Studies have shown that porcine ACTH effectively stimulates cortisol production, comparable to tetracosactide, the standard synthetic form used for such tests .
- Treatment of Adrenal Insufficiency : In patients with adrenal insufficiency or conditions requiring glucocorticoid replacement therapy, porcine ACTH provides an alternative treatment option. Its use has been associated with fewer adverse effects compared to synthetic alternatives .
Research Findings
A variety of studies have assessed the biological activity and clinical efficacy of porcine ACTH:
Case Studies
- Neonatal Rat Study : A study involving neonatal rats showed that pretreatment with a neutralizing anti-ACTH antibody significantly decreased baseline corticosterone levels and blocked responses to both hypoxia and exogenous ACTH stimulation. This underscores the importance of endogenous ACTH in stress responses during early development .
- Human Clinical Trials : Trials assessing the efficacy of porcine ACTH in healthy volunteers indicated that it could adequately stimulate the HPA axis within 30 minutes without significant adverse events. This rapid action makes it suitable for quick assessments of adrenal function .
Properties
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C210H314N56O57S/c1-110(2)91-143(189(304)234-116(12)173(288)237-135(68-73-163(275)276)178(293)233-117(13)174(289)256-151(95-119-43-20-16-21-44-119)205(320)265-88-37-56-155(265)196(311)254-144(92-111(3)4)190(305)243-139(72-77-167(283)284)186(301)258-153(207(322)323)97-120-45-22-17-23-46-120)249-184(299)138(71-76-166(281)282)244-194(309)150(101-168(285)286)253-183(298)136(69-74-164(277)278)238-172(287)115(11)232-160(272)104-228-177(292)149(100-159(216)271)255-197(312)156-57-38-89-266(156)206(321)152(96-122-62-66-126(270)67-63-122)257-202(317)170(113(7)8)260-188(303)132(51-28-32-81-213)246-201(316)171(114(9)10)262-199(314)158-59-40-87-264(158)204(319)142(55-36-85-226-210(221)222)247-181(296)133(53-34-83-224-208(217)218)240-180(295)131(50-27-31-80-212)239-179(294)130(49-26-30-79-211)235-161(273)106-230-200(315)169(112(5)6)261-198(313)157-58-39-86-263(157)203(318)141(52-29-33-82-214)236-162(274)105-229-176(291)147(98-123-102-227-129-48-25-24-47-127(123)129)251-182(297)134(54-35-84-225-209(219)220)241-191(306)146(93-118-41-18-15-19-42-118)250-193(308)148(99-124-103-223-109-231-124)252-185(300)137(70-75-165(279)280)242-187(302)140(78-90-324-14)245-195(310)154(108-268)259-192(307)145(248-175(290)128(215)107-267)94-121-60-64-125(269)65-61-121/h15-25,41-48,60-67,102-103,109-117,128,130-158,169-171,227,267-270H,26-40,49-59,68-101,104-108,211-215H2,1-14H3,(H2,216,271)(H,223,231)(H,228,292)(H,229,291)(H,230,315)(H,232,272)(H,233,293)(H,234,304)(H,235,273)(H,236,274)(H,237,288)(H,238,287)(H,239,294)(H,240,295)(H,241,306)(H,242,302)(H,243,305)(H,244,309)(H,245,310)(H,246,316)(H,247,296)(H,248,290)(H,249,299)(H,250,308)(H,251,297)(H,252,300)(H,253,298)(H,254,311)(H,255,312)(H,256,289)(H,257,317)(H,258,301)(H,259,307)(H,260,303)(H,261,313)(H,262,314)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,322,323)(H4,217,218,224)(H4,219,220,225)(H4,221,222,226) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBDTKGDXZDJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C210H314N56O57S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4567 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9061-27-2 | |
Record name | α1-39-Corticotropin (pig) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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